1-(Pyrrolidin-3-yl)pent-4-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-9(11)8-5-6-10-7-8/h2,8,10H,1,3-7H2 |
InChI Key |
CVGOMFMRZNSYAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1CCNC1 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 1 Pyrrolidin 3 Yl Pent 4 En 1 One
Reactivity of the Pent-4-en-1-one System
The pent-4-en-1-one portion of the molecule contains a carbonyl group and a terminal carbon-carbon double bond. These groups exhibit their characteristic reactivities largely without electronic influence on one another.
Conjugate Addition Reactions
Conjugate addition, also known as 1,4-addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds, where a nucleophile adds to the β-carbon of the carbon-carbon double bond. libretexts.orgwikipedia.org This reactivity stems from the electronic communication between the alkene and the carbonyl group through resonance, which renders the β-carbon electrophilic. blogspot.com
However, in 1-(Pyrrolidin-3-yl)pent-4-en-1-one, the double bond is at the γ,δ-position relative to the carbonyl group. The absence of conjugation between the alkene and the ketone means that the electronic effects required for conjugate addition are not present. Therefore, the molecule does not undergo typical conjugate addition reactions at the alkene moiety. Nucleophilic attack will preferentially occur directly at the electrophilic carbonyl carbon (a 1,2-addition) rather than at the alkene. masterorganicchemistry.com
Michael Acceptor Behavior and Carbonyl Chemistry
The Michael reaction is a specific type of conjugate addition involving a soft nucleophile, known as a Michael donor, and an activated alkene, or Michael acceptor. wikipedia.orglibretexts.org Typical Michael acceptors are α,β-unsaturated carbonyl compounds. wikipedia.org As this compound lacks the requisite α,β-unsaturation, it does not function as a Michael acceptor.
The chemistry of the carbonyl group is, therefore, that of a typical aliphatic ketone. It is susceptible to nucleophilic addition at the carbonyl carbon. ncert.nic.in The reactivity is influenced by steric hindrance and the electrophilicity of the carbonyl carbon. Aldehydes are generally more reactive than ketones because they have only one alkyl group, reducing steric hindrance and making the carbonyl carbon more electrophilic. ncert.nic.in
| Reaction Type | α,β-Unsaturated Ketone (Conjugated) | This compound (Non-Conjugated) |
|---|---|---|
| Conjugate (1,4) Addition | Favored with soft nucleophiles | Does not occur |
| Michael Acceptor | Yes | No |
| Nucleophilic Attack Site | Carbonyl Carbon (1,2) or β-Carbon (1,4) | Carbonyl Carbon only |
Oxidation and Reduction Reactions of the Ketone and Alkene Moieties
Both the ketone and alkene functionalities can undergo oxidation and reduction, often with high selectivity depending on the reagents used.
Reduction:
Ketone Reduction: The ketone can be reduced to a secondary alcohol, 1-(Pyrrolidin-3-yl)pent-4-en-1-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org Sodium borohydride is a milder reagent that selectively reduces ketones and aldehydes. wikipedia.org
Alkene Reduction: Catalytic hydrogenation, using H₂ gas with catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), can reduce the carbon-carbon double bond to an alkane, yielding 1-(Pyrrolidin-3-yl)pentan-1-one. libretexts.org These conditions are typically mild enough to leave the ketone group intact. libretexts.org
Combined Reduction: Stronger reducing agents or more forcing conditions, such as using Wilkinson's catalyst with an isopropanol hydrogen source, can reduce both the alkene and the ketone simultaneously to yield 1-(Pyrrolidin-3-yl)pentan-1-ol. westmont.edu
Oxidation:
Alkene Oxidation: The alkene is susceptible to oxidative cleavage. Ozonolysis (O₃ followed by a workup with a reducing agent like dimethyl sulfide) will cleave the double bond to yield an aldehyde and formaldehyde. pressbooks.publibretexts.org Stronger oxidizing agents like hot potassium permanganate (KMnO₄) will also cleave the double bond, oxidizing the terminal carbon to carbon dioxide and the internal carbon to a carboxylic acid. pressbooks.publibretexts.org
Ketone Oxidation: Ketones are generally resistant to oxidation under mild conditions. libretexts.org Strong oxidizing agents and harsh conditions are required to cleave the C-C bonds adjacent to the carbonyl group, a reaction that is not typically synthetically useful. libretexts.org
| Functional Group | Reaction | Reagent Example | Product Functional Group |
|---|---|---|---|
| Ketone | Reduction | NaBH₄ | Secondary Alcohol |
| Alkene | Reduction | H₂/Pd-C | Alkane |
| Alkene | Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | Aldehyde + Formaldehyde |
| Ketone & Alkene | Full Reduction | Wilkinson's Catalyst, Isopropanol | Saturated Alcohol |
Electrophilic and Nucleophilic Additions to the Alkene
The terminal alkene of this compound behaves as a typical electron-rich nucleophile, readily undergoing electrophilic addition reactions.
Electrophilic Addition: The double bond will react with electrophiles such as hydrogen halides (e.g., HBr, HCl) and halogens (Br₂, Cl₂). In the case of hydrogen halides, the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. chemguide.co.uk For instance, the reaction with HBr would yield 1-(Pyrrolidin-3-yl)-4-bromopentan-1-one. The mechanism involves the formation of a more stable secondary carbocation intermediate. chemguide.co.uk
Nucleophilic Addition: Simple, unactivated alkenes are not electrophilic enough to react with nucleophiles. Nucleophilic addition to the alkene is not a characteristic reaction for this system under normal conditions.
Transformations Involving the Pyrrolidine (B122466) Core
The pyrrolidine ring contains a secondary amine, which is a key site for chemical modification. The nitrogen atom's lone pair of electrons makes it both nucleophilic and basic.
N-Alkylation and Acylation Reactions
N-Alkylation: The secondary amine can be readily alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide). researchgate.net This reaction, typically carried out in the presence of a base to neutralize the resulting hydrohalic acid, forms a tertiary amine. The choice of base can range from weaker bases like potassium carbonate to stronger, non-nucleophilic bases. researchgate.net Over-alkylation to form a quaternary ammonium salt is a potential side reaction if the alkylating agent is highly reactive or used in excess.
N-Acylation: The nitrogen atom can also act as a nucleophile, attacking acylating agents such as acyl chlorides or acid anhydrides to form an N-acyl derivative (an amide). This reaction is generally very efficient and is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.
Ring-Opening and Ring-Expansion Processes
The pyrrolidine ring, a stable five-membered saturated heterocycle, is generally resistant to ring-opening reactions. However, under specific conditions, particularly with activation, these transformations can be induced. For this compound, the presence of the nitrogen atom and the adjacent pentenone substituent provides handles for such reactions. Ring-expansion, a synthetically valuable transformation, can convert the pyrrolidine core into larger, more complex nitrogen-containing heterocycles like piperidines or azepanes.
One potential pathway for ring expansion involves an intramolecular Ullmann-type annulation/rearrangement cascade. nih.gov While not specifically documented for this compound, analogous transformations on 5-arylpyrrolidine-2-carboxylates suggest that with appropriate substitution (e.g., an ortho-halogen on an aromatic group introduced at the nitrogen), a copper(I)-promoted reaction could lead to a benzo[b]azepine system. nih.gov Another strategy involves the photochemical rearrangement of pyridines to form pyrrolidine derivatives, a process that proceeds through a ring contraction mechanism. researchgate.netnih.govrepec.org Reversing such a process conceptually, activation of the pyrrolidine nitrogen in this compound followed by bond cleavage and rearrangement could potentially lead to expanded ring systems.
Substitutions on the Pyrrolidine Ring
The pyrrolidine ring of this compound offers several positions for substitution to create diverse analogues. Functionalization can occur at the nitrogen atom or the carbon skeleton.
N-Substitution: The secondary amine of the pyrrolidine ring is a nucleophilic site readily available for alkylation, acylation, arylation, or sulfonylation reactions. These modifications are fundamental for altering the steric and electronic properties of the molecule.
C-Substitution: Introducing substituents onto the carbon framework of the pyrrolidine ring is more complex. One established method for achieving substitution at the 3-position involves Michael additions to 2,3-didehydroprolinate derivatives. nih.gov Although this applies to the synthesis of such compounds, similar principles could be adapted for post-synthetic modification. For the target compound, creating an enamine or an imine intermediate could activate the ring for nucleophilic attack. For instance, oxidation to form a Δ¹-pyrroline intermediate would allow for the addition of organometallic reagents to introduce substituents at the C2 or C5 positions. nih.gov
| Substitution Site | Reaction Type | Potential Reagents | Expected Outcome |
| Nitrogen (N1) | Alkylation / Arylation | Alkyl halides, Aryl halides (Buchwald-Hartwig) | N-substituted pyrrolidine derivatives |
| Carbon (C2/C5) | Nucleophilic Addition | Grignard reagents, Organocuprates | C-substituted pyrrolidine derivatives (via imine intermediate) |
| Carbon (C4) | Alkylation | Strong base (e.g., LDA) followed by electrophile | C4-functionalized derivatives |
Cascade and Multicomponent Reactions Incorporating the Compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to complex molecules from simple precursors. nih.govnih.govrsc.org The structure of this compound, featuring a secondary amine, a ketone, and an alkene, makes it an ideal candidate for incorporation into such reaction sequences.
For example, the secondary amine and the ketone functionality could participate in a three-component Passerini or Ugi reaction if a carboxylic acid and an isocyanide are introduced. rsc.org A hypothetical cascade could be initiated by the formation of an enamine from the pyrrolidine nitrogen and the ketone. This enamine could then act as a nucleophile, attacking an electrophile in an intermolecular reaction, followed by an intramolecular cyclization involving the pentenyl side chain. Such strategies are commonly employed for the rapid construction of complex heterocyclic scaffolds. rsc.org
Radical Reaction Pathways and Mechanistic Studies
The study of radical reactions provides insight into alternative bond-forming strategies and reaction mechanisms. The unsaturated pentenone side chain and the pyrrolidine ring are both potential sites for radical generation.
Radicals can be generated on this compound through various methods, including hydrogen atom abstraction or addition of a radical initiator.
Allylic Radical Formation: The hydrogen atoms on the carbon between the double bond and the carbonyl group (C3 of the pentenone chain) are allylic and susceptible to abstraction, which would form a resonance-stabilized pent-1-en-3-yl radical. researchgate.net This radical intermediate can then propagate by reacting with other molecules or undergo intramolecular cyclization.
Pyrrolidine Ring Radicals: Radicals can also be formed on the pyrrolidine ring, typically by hydrogen abstraction from a carbon atom alpha to the nitrogen. This process is well-documented for simple heterocyclic systems like pyrrolidine itself, often initiated by hydroxyl radicals. rsc.org The resulting radical is stabilized by the adjacent nitrogen atom.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of radical intermediates. rsc.orgnih.gov By analyzing the g-factor and hyperfine coupling constants in an ESR spectrum, detailed information about the electronic structure and environment of the unpaired electron can be obtained. rsc.org
For radical intermediates derived from this compound, ESR studies would be crucial for confirming their structure. For instance, if a radical is generated on the carbon alpha to the pyrrolidine nitrogen, the ESR spectrum would be expected to show hyperfine splitting from the nitrogen nucleus and the adjacent protons. In cases where radical lifetimes are too short for direct detection, spin trapping techniques using agents like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) can be employed to generate a more stable radical adduct that is readily observable by ESR. uni-halle.de
| Radical Intermediate Location | Expected Hyperfine Coupling Nuclei | Significance of ESR Data |
| Cα to Pyrrolidine Nitrogen | ¹⁴N, ¹H (α-protons), ¹H (β-protons) | Confirms radical location on the heterocycle; provides conformational information. rsc.org |
| Allylic C3 on Pentenone Chain | ¹H (vinyl protons), ¹H (methylene protons) | Elucidates the structure of the resonance-stabilized radical. researchgate.net |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a vast toolbox for functionalizing organic molecules with high efficiency and selectivity. mdpi.commdpi.com The functional groups in this compound, particularly the terminal alkene and the secondary amine, are excellent handles for a variety of metal-catalyzed reactions.
Alkene Transformations: The terminal double bond is a versatile reaction site. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, or Stille reactions, could be employed to append aryl or vinyl groups. mdpi.com Olefin metathesis provides another avenue for forming new carbon-carbon bonds.
Amine Functionalization: The secondary amine can be arylated or alkylated using palladium or copper catalysts in Buchwald-Hartwig amination reactions.
C-H Activation: Modern transition metal catalysis increasingly focuses on the direct functionalization of C-H bonds. The pyrrolidine ring contains multiple C-H bonds that could potentially be targeted for activation and subsequent coupling, guided by the coordinating nitrogen atom or another directing group.
| Reaction Type | Metal Catalyst (Example) | Functional Group Involved | Potential Product |
| Heck Coupling | Palladium (e.g., Pd(OAc)₂) | Terminal Alkene | C5-arylated pentenone derivative |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Terminal Alkene (after conversion to vinyl boronate) | C5-arylated/vinylated pentenone derivative mdpi.com |
| Buchwald-Hartwig Amination | Palladium or Copper | Secondary Amine | N-Aryl pyrrolidine derivative |
| Olefin Metathesis | Ruthenium (e.g., Grubbs' catalyst) | Terminal Alkene | Dimerized or cross-metathesis products |
Palladium-Catalyzed Cycloannulation Reactions
The presence of both a nucleophilic nitrogen atom within the pyrrolidine ring and a tethered alkene in this compound makes it a suitable candidate for intramolecular cyclization reactions. Palladium catalysis is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, and several intramolecular processes can be envisioned for this substrate.
One plausible pathway is an intramolecular aminopalladation, a key step in the synthesis of various nitrogen-containing heterocycles. In such a process, a palladium(II) catalyst would coordinate to the alkene, rendering it susceptible to nucleophilic attack by the pyrrolidine nitrogen. This would form a new five- or six-membered ring fused to the pyrrolidine core. The resulting alkyl-palladium intermediate could then undergo various subsequent reactions to afford the final product.
A related and highly valuable transformation is the palladium-catalyzed carboamination reaction. This process involves the intramolecular reaction of an amine and an alkene with an aryl or vinyl halide, leading to the formation of a new heterocyclic ring with concomitant installation of a new carbon-carbon bond. For this compound, this would likely require N-protection of the pyrrolidine to facilitate the initial oxidative addition of the palladium catalyst. The reaction would proceed through the syn-insertion of the alkene into a palladium-nitrogen bond, followed by reductive elimination to form the cyclized product. Enantioselective variants of such reactions have been developed, offering a route to chiral fused-pyrrolidine systems.
Another potential cycloannulation pathway is an intramolecular allylation. In this scenario, the enolate of the ketone, formed under basic conditions, could act as the nucleophile, attacking a π-allyl-palladium complex generated from the terminal alkene. This would result in the formation of a new carbocyclic ring. Palladium(0)-catalyzed cyclizations of this nature have been successfully employed in the synthesis of 3,4-disubstituted pyrrolidin-2-ones from related substrates. These reactions often proceed with high diastereoselectivity, affording the trans-substituted product.
To illustrate the potential of such reactions, the following table presents data from a study on the palladium-catalyzed intramolecular allylation of acetamides to form pyrrolidin-2-ones, an analogous system to the enolate-based cyclization of this compound.
| Entry | Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | (Z)-N-(2-Methoxycarbonylallyl)-N-(methoxycarbonylmethyl)acetamide | Pd(PPh₃)₄ | THF | 85 |
| 2 | (Z)-N-(2-Cyanoallyl)-N-(methoxycarbonylmethyl)acetamide | Pd(PPh₃)₄ | THF | 78 |
| 3 | (Z)-N-(2-Acetylallyl)-N-(methoxycarbonylmethyl)acetamide | Pd(PPh₃)₄ | THF | 90 |
This table is illustrative and based on analogous reactions of related compounds.
Other Metal-Mediated Cross-Coupling Reactions
Beyond cycloannulation, the functional groups within this compound offer several handles for metal-mediated cross-coupling reactions to introduce molecular complexity.
The pyrrolidine ring itself can be a site for cross-coupling. Following N-protection (e.g., with a Boc group), the α-position to the nitrogen can be deprotonated and transmetalated to zinc, which then undergoes a palladium-catalyzed Negishi coupling with aryl bromides. This strategy has been successfully used for the enantioselective α-arylation of N-Boc-pyrrolidine. Applying this to the subject molecule would lead to the introduction of an aryl group at the 2- or 5-position of the pyrrolidine ring.
The ketone moiety also provides a reactive handle for cross-coupling. Ketones can be converted to enol triflates, which are excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. Alternatively, ketones can be transformed into N-tosylhydrazones, which serve as precursors to carbene intermediates in transition-metal-catalyzed cross-coupling reactions. This approach significantly expands the utility of ketones in the formation of new carbon-carbon bonds.
The terminal alkene is another site for cross-coupling reactions. The most common of these is the Heck reaction, where the alkene would couple with an aryl or vinyl halide in the presence of a palladium catalyst. For this compound, this would result in the extension of the pentenone side chain.
The following table provides examples of the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine, demonstrating the potential for cross-coupling at the pyrrolidine core of a related structure.
| Entry | Aryl Bromide | Catalyst | Ligand | Yield (%) | Enantiomeric Ratio |
|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd(OAc)₂ | tBu₃P-HBF₄ | 85 | 96:4 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | tBu₃P-HBF₄ | 88 | 96:4 |
| 3 | 1-Bromonaphthalene | Pd(OAc)₂ | tBu₃P-HBF₄ | 75 | 96:4 |
This table is illustrative and based on analogous reactions of N-Boc-pyrrolidine.
Future Directions and Research Grand Challenges
Development of Novel and Sustainable Synthetic Strategies
The synthesis of N-heterocycles, such as pyrrolidines, is a focal point of contemporary organic chemistry. researchgate.net A significant future challenge lies in the development of environmentally benign and efficient synthetic routes to 1-(Pyrrolidin-3-yl)pent-4-en-1-one. Current synthetic paradigms often rely on multi-step processes that may generate considerable waste and utilize hazardous reagents.
Future research should prioritize the exploration of "green" chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of toxic solvents and catalysts. nih.gov Methodologies such as photo-promoted ring contractions of pyridines could offer innovative and more sustainable pathways to pyrrolidine (B122466) derivatives. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant advancement in the efficient and sustainable production of this compound. organic-chemistry.org
| Synthetic Strategy | Key Advantages |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction conditions. |
| Atom-Economical Reactions | Maximizes the incorporation of starting materials into the final product, minimizing waste. |
| Photocatalysis | Utilizes light as a clean reagent, enabling novel transformations under mild conditions. |
| One-Pot Syntheses | Increases efficiency, reduces solvent use and purification steps. |
Comprehensive Elucidation of Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and designing novel synthetic pathways. Future research should focus on detailed mechanistic studies to identify key intermediates, transition states, and the factors that control stereoselectivity.
Techniques such as in-situ spectroscopy, kinetic analysis, and isotopic labeling can provide invaluable insights into the reaction pathways. The identification and characterization of transient intermediates, which are often highly reactive and short-lived, present a significant challenge but are essential for a complete mechanistic picture. A deeper understanding of the reaction mechanism will enable chemists to rationally design more efficient and selective syntheses of this compound and its derivatives. researchgate.net
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry has emerged as a powerful tool in modern chemical research, offering the ability to model and predict molecular properties and reactivity. beilstein-journals.org The integration of advanced computational methods represents a significant opportunity to accelerate research on this compound.
Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the stereochemical outcomes of reactions. beilstein-journals.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to predict the biological activities of novel derivatives of this compound, thereby guiding the design of new compounds with enhanced therapeutic potential. Machine learning and artificial intelligence are also poised to play an increasingly important role in predicting reaction outcomes and designing novel synthetic routes. beilstein-journals.org
| Computational Method | Application in Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of molecular properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. |
| Machine Learning/AI | Prediction of reaction outcomes, design of novel synthetic routes. |
Systematic Exploration of Diverse Pyrrolidine-Pent-4-en-1-one Derivatives
The synthesis and biological evaluation of a diverse library of derivatives based on the this compound scaffold is a critical step in exploring its therapeutic potential. Future research should focus on the systematic functionalization of the pyrrolidine ring, the pentenone side chain, and the nitrogen atom to generate a wide array of novel compounds.
This exploration of chemical space will be instrumental in identifying Structure-Activity Relationships (SAR), which are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds. nih.gov High-throughput screening of these derivative libraries against a panel of biological targets will be essential for identifying new therapeutic applications. nih.gov
Addressing Reproducibility and Robustness in Chemical and Biological Research
Ensuring the reproducibility and robustness of experimental data is a cornerstone of the scientific method. In the context of this compound research, it is imperative that synthetic procedures are meticulously documented and validated to ensure that they can be reliably reproduced by other researchers.
Future research efforts must prioritize the development of robust and scalable synthetic protocols. This includes a thorough investigation of the reaction parameters and their impact on yield and purity. Furthermore, the biological evaluation of this compound and its derivatives should be conducted with rigorous experimental design and statistical analysis to ensure the reliability of the findings.
Q & A
Q. Basic
- X-Ray Powder Diffraction (XRPD) : Provides crystallographic data to confirm polymorphic purity and lattice structure .
- Chiral HPLC : Resolves enantiomeric excess (ee) for stereoisomeric mixtures .
- NMR Spectroscopy : - and -NMR identify regiochemical outcomes, particularly for olefinic protons (δ 5.2–5.8 ppm) and carbonyl groups (δ 170–210 ppm) .
- SMILES/InChI Notation : Computational tools (e.g., PubChem) generate standardized structural descriptors for cross-referencing .
How can selectivity issues during hydrogenation of acetylenic precursors to pyrrolidinone derivatives be mitigated?
Advanced
Selectivity challenges in hydrogenation (e.g., over-reduction to alkanes or undesired isomerization) require:
- Catalyst Tuning : Lindlar catalysts (Pd/CaCO with quinoline) selectively hydrogenate alkynes to cis-alkenes while preserving the ketone group .
- Flow Chemistry : Continuous-flow systems with ligand-modified Pd nanoparticles improve accessibility to reactive sites, reducing side reactions .
- Kinetic Monitoring : In situ IR spectroscopy tracks reaction progress to terminate hydrogenation at the alkene stage .
What computational strategies predict the reactivity of this compound in asymmetric syntheses?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states for sigmatropic rearrangements, predicting regioselectivity (e.g., [2,3]- vs. [1,2]-shifts) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., toluene for non-polar intermediates) .
- Machine Learning (ML) : Trains on datasets of similar pyrrolidine derivatives to forecast optimal catalysts or conditions .
How do solvent polarity and temperature influence the stability of this compound during storage?
Q. Basic
- Low-Temperature Storage : Store at –20°C in inert atmospheres (Ar/N) to prevent oxidation of the pent-4-en-1-one moiety .
- Polar Aprotic Solvents : DMSO or DMF stabilizes the compound via hydrogen bonding with the pyrrolidine nitrogen, reducing degradation .
- Moisture Control : Use molecular sieves in storage vials to prevent hydrolysis of the ketone group .
What are the key contradictions in reported synthetic yields for this compound, and how can they be resolved?
Advanced
Discrepancies in yields (e.g., 52.7% vs. lower values in similar protocols) often stem from:
- Impurity Profiles : Trace metals in catalysts (e.g., Pd leaching) or residual solvents may suppress yields. ICP-MS analysis identifies contaminants .
- Scale Effects : Batch vs. continuous-flow syntheses exhibit divergent kinetics. Microreactor systems improve mass transfer and reproducibility .
- Workup Protocols : Adjust pH during extraction (e.g., pH 7–8 for amine-containing intermediates) to minimize product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
